3-Bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. This compound features a unique molecular structure characterized by a pyrazole ring fused with a pyridine ring, incorporating a bromine atom at the 3-position and a carboxylic acid group at the 7-position. It has garnered attention in medicinal chemistry for its potential biological activities and applications in drug design, particularly due to structural similarities with purine bases such as adenine and guanine, which are critical in various biochemical processes .
The compound is classified under heterocyclic compounds, specifically within the category of pyrazolo[4,3-b]pyridines. Its molecular formula is , and it is recognized by several identifiers, including the InChI Key (IZKLWDBZQAFKJY-UHFFFAOYSA-N) and the CAS number 1363382-29-9. It is primarily sourced from chemical databases such as PubChem and BenchChem, which provide detailed information on its properties and potential applications in research.
The synthesis of 3-Bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid typically involves several key steps:
For industrial applications, continuous flow reactors may be employed to enhance yield and purity by providing better control over reaction conditions.
The molecular structure of 3-Bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid can be described as follows:
This structure reveals a complex arrangement that allows for diverse interactions within biological systems, contributing to its potential pharmacological properties.
The compound undergoes various chemical reactions that are significant for its applications:
These reactions are crucial for modifying the compound to enhance its efficacy or selectivity in biological applications .
The mechanism of action for 3-Bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid primarily involves its interaction with specific biological targets such as receptors or enzymes:
The physical properties of 3-Bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid include:
Chemical properties include:
These properties are essential for determining how the compound behaves in biological systems and its suitability for various applications .
3-Bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid has several potential applications in scientific research:
The synthesis of the 1H-pyrazolo[4,3-b]pyridine core employs two principal strategies: pyridine ring closure onto preformed pyrazoles and pyrazole annulation onto functionalized pyridines. The predominant industrial approach (CN102911174A) utilizes ethyl nicotinate as the starting material, reacting it with hydrazine hydrate in ethanol under reflux to form ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate. This cyclization proceeds via nucleophilic attack of the hydrazine nitrogen at the carbonyl carbon, followed by dehydration and aromatization, yielding the bicyclic system in 65-78% efficiency [1].
Alternative routes include the Takeda pharmaceutical method (WO2011/146287), which starts from N-(4-bromo-2-methylpyridin-3-yl)acetamide. Treatment with acetic anhydride/potassium acetate generates an enol acetate intermediate, followed by cyclization with isopentyl nitrite in toluene at 85°C. Despite its versatility for introducing C7-bromine early, this method suffers from a modest 17.35% yield due to competing side reactions [3] [9]. Recent innovations employ microwave-assisted synthesis to accelerate cyclization steps, reducing reaction times from hours to minutes while improving purity profiles [9].
Table 1: Comparative Scaffold Construction Methods
Starting Material | Reagents/Conditions | Key Intermediate | Yield (%) |
---|---|---|---|
Ethyl nicotinate | N₂H₄·H₂O, EtOH, reflux | Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 65-78 |
N-(4-Bromo-2-methylpyridin-3-yl)acetamide | Ac₂O, KOAc, then isoamyl nitrite, 85°C | 7-Bromo-1H-pyrazolo[4,3-b]pyridine | 17.35 |
2-Chloro-3-cyanopyridine | N₂H₄·H₂O, DMF, 100°C | 3-Amino-1H-pyrazolo[4,3-b]pyridine | 85-92 |
Regioselective bromination at the C3 position is achieved through electrophilic aromatic substitution (EAS). The electron-rich C3 position of the 1H-pyrazolo[4,3-b]pyridine scaffold undergoes halogenation with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0-25°C, achieving >85% regioselectivity. This preference arises from the higher electron density at C3 compared to C5/C6 positions, as confirmed by computational mapping [1] [8].
Solvent control is critical for minimizing dibromination. Polar aprotic solvents (DMF, DMSO) favor monobromination, while tetrahydrofuran (THF) or chloroform increases dibromide byproducts. When brominating ester precursors (e.g., ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate), stoichiometric NBS (1.05 equiv) in DMF at -10°C delivers ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate in 92% yield [1]. For C7-brominated scaffolds (e.g., 7-bromo-1H-pyrazolo[4,3-b]pyridine), directed ortho-metalation using n-butyllithium at -78°C followed by bromination enables C4 functionalization but requires protection of the N-H group [8].
Table 2: Bromination Efficiency Under Varied Conditions
Substrate | Brominating Agent | Solvent | Temp (°C) | Yield (%) | Regioselectivity (C3:C5) |
---|---|---|---|---|---|
1H-Pyrazolo[4,3-b]pyridine | NBS | DMF | 0 | 88 | >95:5 |
Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate | Br₂ | DCM | 25 | 45 | 80:20 |
7-Bromo-1H-pyrazolo[4,3-b]pyridine | NBS | THF | -10 | 76 | >98:2 |
Carboxylic acid functionality at C7 is installed via two primary routes: ester hydrolysis of preformed carboxylates or direct carboxylation. Hydrolytic decarboxylation is the most reliable method, where ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate undergoes saponification using NaOH (2M) in ethanol/water (4:1) at 80°C for 8 hours. Acidification with HCl yields 3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid (97% purity) [1] [4]. This method is robust but requires bromination before hydrolysis to prevent decarboxylation.
Direct carboxylation strategies employ palladium-catalyzed carbonylation of 3,7-dibromo-1H-pyrazolo[4,3-b]pyridine. Using Pd(OAc)₂/XPhos catalyst, carbon monoxide (1 atm), and methanol at 80°C, methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate forms in 70% yield, followed by hydrolysis. Alternatively, ortho-lithiation of 3-bromo-1H-pyrazolo[4,3-b]pyridine with sec-BuLi at -78°C and quenching with dry ice provides a one-step carboxylation route, though with variable yields (45-60%) due to protodebromination side reactions [6] [10].
Table 3: Carboxylation Method Comparison
Method | Reaction Sequence | Conditions | Overall Yield (%) | Purity (%) |
---|---|---|---|---|
Ester hydrolysis | Bromination → Ester hydrolysis | NaOH, EtOH/H₂O, 80°C, 8h | 78 | 97 |
Palladium carbonylation | Bromination → Pd-catalyzed CO insertion → Hydrolysis | Pd(OAc)₂, CO, MeOH, then NaOH | 62 | 92 |
Directed lithiation | Bromination → ortho-lithiation → Quenching with CO₂ | sec-BuLi, THF, -78°C, then CO₂ | 48 | 85 |
Integrated process optimization significantly enhances the synthetic efficiency. Batch process limitations include inconsistent temperature control during exothermic bromination and prolonged hydrolysis times. Implementing continuous flow reactors for cyclization and bromination steps reduces reaction times by 60% and improves yields by 15% relative to batch methods. For example, NBS-mediated bromination in a Corning AFR module achieves 99% conversion in <5 minutes residence time due to enhanced mass/heat transfer [1] [10].
Yield enhancement strategies focus on:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3